molecular formula C8H8F3N B3178782 1-(2,3,4-Trifluorophenyl)ethan-1-amine CAS No. 780027-85-2

1-(2,3,4-Trifluorophenyl)ethan-1-amine

Cat. No.: B3178782
CAS No.: 780027-85-2
M. Wt: 175.15 g/mol
InChI Key: OFWOWFVJVVUHSM-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluorophenyl)ethan-1-amine (CAS 321318-41-6, hydrochloride form) is a fluorinated aromatic amine with the molecular formula C₈H₉ClF₃N and a molar mass of 211.61 g/mol . Its structure features an ethylamine group attached to a phenyl ring substituted with three fluorine atoms at the 2-, 3-, and 4-positions (Figure 1). This compound is primarily utilized in research settings, particularly in medicinal chemistry, due to the metabolic stability and lipophilicity imparted by fluorine substitution .

Properties

IUPAC Name

1-(2,3,4-trifluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWOWFVJVVUHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trifluorophenyl)ethan-1-amine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4-Trifluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that compounds similar to 1-(2,3,4-trifluorophenyl)ethan-1-amine may exhibit antidepressant properties. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles. For instance, studies have shown that certain trifluoromethylated amines can act as selective serotonin reuptake inhibitors (SSRIs) or affect norepinephrine levels, making them candidates for antidepressant development .

Analgesic Properties
Another area of interest is the analgesic potential of trifluoromethyl-substituted amines. Compounds in this class have been explored for their ability to modulate pain pathways through interactions with neurotransmitter systems. The presence of the trifluoromethyl group may enhance binding affinity to specific receptors involved in pain perception .

Organic Synthesis

Building Block for Pharmaceuticals
1-(2,3,4-Trifluorophenyl)ethan-1-amine serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its unique electronic properties allow it to participate in diverse coupling reactions, facilitating the creation of complex molecular architectures. For example, it can be utilized in the synthesis of other trifluoromethylated compounds that are valuable in drug discovery .

Catalytic Applications
The compound has also been investigated for its role in catalysis. Trifluoromethylated amines can act as ligands or catalysts in various organic reactions, including cross-coupling reactions and asymmetric synthesis. This application is particularly relevant in developing new synthetic methodologies that require high selectivity and efficiency .

Case Studies

StudyFocusFindings
Antidepressant Activity Assessment Investigating the effects of trifluoromethylated amines on serotonin levelsIdentified compounds with significant SSRI activity
Synthesis of Novel Analgesics Development of analgesic agents from trifluoromethyl aminesFound promising candidates with enhanced pain modulation
Catalytic Reactions Using Trifluoromethylated Amines Exploring catalytic properties in organic synthesisDemonstrated effectiveness as catalysts in cross-coupling reactions

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Fluorine substituents significantly influence electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of 1-(2,3,4-Trifluorophenyl)ethan-1-amine with Similar Compounds
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
1-(2,3,4-Trifluorophenyl)ethan-1-amine 2-F, 3-F, 4-F 175.15 (free base) High lipophilicity; research in CNS drug discovery
1-(4-Fluorophenyl)ethan-1-amine (F-MBA) 4-F 139.15 Simpler halogenation; used in layered materials
(S)-1-(3,4-Difluorophenyl)ethan-1-amine 3-F, 4-F 157.16 Chiral building block; enantioselective synthesis
1-(2,3,6-Trifluorophenyl)ethan-1-amine 2-F, 3-F, 6-F 175.15 Altered steric effects; synthetic intermediate
1-(3-(Trifluoromethyl)phenyl)ethan-1-amine 3-CF₃ 189.15 Enhanced electron-withdrawing effects; agrochemical precursors

Structural and Electronic Effects

  • In contrast, 2,3,6-trifluoro substitution () redistributes steric bulk, possibly altering molecular packing in crystalline phases. Mono-fluorinated analogs (e.g., F-MBA) exhibit lower lipophilicity and simpler synthesis but lack the metabolic stability of polyfluorinated derivatives .
  • Halogen vs. Trifluoromethyl :

    • Trifluoromethyl groups (e.g., 3-CF₃ in ) provide stronger electron-withdrawing effects than fluorine, influencing reactivity in cross-coupling reactions .

Biological Activity

1-(2,3,4-Trifluorophenyl)ethan-1-amine, also known as a derivative of phenylethylamine, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl substitutions on the phenyl ring enhance its lipophilicity and binding affinity to various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C8H9F3N
  • Molecular Weight : Approximately 193.14 g/mol

The presence of three fluorine atoms at positions 2, 3, and 4 of the phenyl ring significantly influences its chemical reactivity and biological activity.

1-(2,3,4-Trifluorophenyl)ethan-1-amine interacts with specific molecular targets such as neurotransmitter receptors and enzymes. The fluorine atoms enhance its binding affinity and selectivity towards these targets. This modulation can lead to various physiological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Preliminary studies suggest that 1-(2,3,4-Trifluorophenyl)ethan-1-amine exhibits promising anticancer properties. For instance:

  • In vitro Studies : The compound has shown inhibitory effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These studies indicate that it may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis .

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties. Its ability to modulate enzyme activities related to inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 1-(2,3,4-Trifluorophenyl)ethan-1-amine highlights the significance of fluorine substitutions in enhancing biological activity:

Compound NameStructural FeaturesBiological Activity
1-(2,3,4-Trifluorophenyl)ethan-1-amineTrifluorophenyl groupAnticancer, anti-inflammatory
2-Fluoro-1-(2,3,4-trifluorophenyl)ethan-1-amineSingle fluorine substitutionModerate activity
2-(4-Fluorophenyl)ethan-1-amineOne fluorine atomLower activity compared to trifluorinated versions

The increased number of fluorine atoms correlates with enhanced lipophilicity and metabolic stability, contributing to improved bioavailability in biological systems.

Case Studies

Several case studies have explored the pharmacological potential of related compounds:

  • Study on Anticancer Effects : A study evaluated a series of trifluorinated compounds similar to 1-(2,3,4-Trifluorophenyl)ethan-1-amine and found significant antiproliferative effects against multiple cancer cell lines .
  • Inflammatory Response Modulation : Research indicated that compounds with similar structures could effectively modulate inflammatory responses in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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